molecular formula C15H21F3NO7PS B3040957 Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulphonyl)amino]propanoate CAS No. 256332-83-9

Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulphonyl)amino]propanoate

Cat. No. B3040957
CAS RN: 256332-83-9
M. Wt: 447.4 g/mol
InChI Key: LFROJQPAFQLZFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(diethoxyphosphoryl)propanoate is a type of organic compound. It contains functional groups such as an ester, a phosphonate, and an amine. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of a compound like Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulphonyl)amino]propanoate would be complex due to the presence of multiple functional groups. The phosphonate group would likely be tetrahedral, while the amine could potentially form hydrogen bonds .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to participate in a variety of reactions. For example, the phosphonate group can undergo nucleophilic substitution, and the amine group can act as a base .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the phosphonate and amine groups could make it polar, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s used as a drug, it might interact with biological molecules in the body. If it’s used as a reagent in a chemical reaction, its mechanism of action would be the way it reacts with other chemicals .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are toxic or corrosive. Without specific information on Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulphonyl)amino]propanoate, it’s difficult to provide accurate safety information .

Future Directions

The future directions for research on a compound like Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulphonyl)amino]propanoate would depend on its potential applications. For example, if it has medicinal properties, future research might focus on drug development .

properties

IUPAC Name

ethyl 2-(benzenesulfonamido)-2-diethoxyphosphoryl-3,3,3-trifluoropropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3NO7PS/c1-4-24-13(20)14(15(16,17)18,27(21,25-5-2)26-6-3)19-28(22,23)12-10-8-7-9-11-12/h7-11,19H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFROJQPAFQLZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NS(=O)(=O)C1=CC=CC=C1)P(=O)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3NO7PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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